Clavepictine A

Description

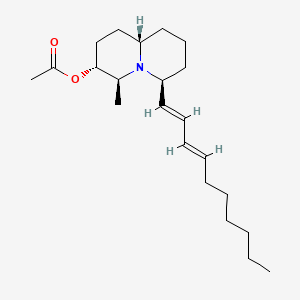

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H37NO2 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

[(3R,4S,6S,9aS)-6-[(1E,3E)-deca-1,3-dienyl]-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate |

InChI |

InChI=1S/C22H37NO2/c1-4-5-6-7-8-9-10-11-13-20-14-12-15-21-16-17-22(25-19(3)24)18(2)23(20)21/h9-11,13,18,20-22H,4-8,12,14-17H2,1-3H3/b10-9+,13-11+/t18-,20+,21-,22+/m0/s1 |

InChI Key |

NISMLZNZORHXMO-FMOGBJGNSA-N |

Isomeric SMILES |

CCCCCC/C=C/C=C/[C@@H]1CCC[C@@H]2N1[C@H]([C@@H](CC2)OC(=O)C)C |

Canonical SMILES |

CCCCCCC=CC=CC1CCCC2N1C(C(CC2)OC(=O)C)C |

Synonyms |

clavepictine A |

Origin of Product |

United States |

Isolation and Origin Studies of Clavepictine a

Methodologies for Extraction from Biological Sources

The initial step in obtaining Clavepictine A from its biological source, the tunicate Clavelina picta, involves extraction. While specific detailed protocols for this compound extraction are not extensively detailed in the provided search results, the general methodologies for extracting bioactive compounds from marine organisms, particularly tunicates and sponges, provide context. These methods typically involve the use of organic solvents to solubilize the target compounds from the biological matrix.

General extraction methods for marine natural products often include cold steeping with solvents like methanol, ethanol, or chloroform. researchgate.net The choice of solvent depends on the polarity of the compounds of interest. After steeping, the solvent containing the extracted compounds is typically filtered and then evaporated under vacuum to yield a crude extract. researchgate.netresearchgate.net This crude extract contains a complex mixture of compounds from the organism, from which the target compound, this compound, must be isolated.

Chromatographic Separation Techniques Utilized in Isolation

Chromatographic techniques are essential for separating complex mixtures obtained from biological extractions into individual components. wikipedia.org This is crucial for isolating and purifying this compound from the crude extract of Clavelina picta.

While specific chromatographic methods used for the initial isolation of this compound are not explicitly detailed in every search result, general techniques commonly employed for marine natural products and alkaloids include column chromatography. researchgate.netnih.gov Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.org Different types of stationary phases (e.g., silica (B1680970) gel) and mobile phase gradients (mixtures of solvents with varying polarities) are used to achieve separation. For instance, purification steps for related compounds or synthetic intermediates have utilized column chromatography with solvent systems like dichloromethane/methanol mixtures. wiley.commdpi.com

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique used for both analytical and preparative separation of compounds, including stereoisomers. mdpi.com While not specifically cited for the initial isolation of this compound in the provided results, HPLC is a standard method for purifying and analyzing natural products.

Identification of Source Organisms and Biogeographical Considerations

This compound was first isolated from the tunicate Clavelina picta. nih.govportico.org Tunicates, also known as ascidians or sea squirts, are sessile marine invertebrates found in various marine environments. encyclopedia.pubnih.gov They are recognized as a source of diverse marine natural products, including alkaloids and peptides. mdpi.comencyclopedia.pub

Clavelina picta is specifically identified as the source organism for both this compound and Clavepictine B. portico.orgmdpi.comencyclopedia.pubnih.govvliz.beresearchgate.net These tunicates are filter feeders and can be found in different body colors and habitats ranging from the intertidal region to deeper waters. nih.gov The isolation of this compound from Clavelina picta collected in Bermuda has been reported. core.ac.uk

Biogeographical considerations are important in the study of marine natural products as the distribution of marine organisms and their associated microbial symbionts can vary geographically. While the primary source organism Clavelina picta has been identified, the potential role of associated microorganisms in the biosynthesis of this compound is also a relevant consideration in marine natural product research. mdpi.comencyclopedia.pub Some marine natural products initially attributed to invertebrates are later found to be produced by symbiotic microorganisms. mdpi.comencyclopedia.pubresearchgate.netpsu.edu

Structural Elucidation Methodologies for Clavepictine a

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique in organic structure elucidation, providing rich data on the magnetic environments of atomic nuclei within a molecule. rsc.orgnih.gov For a complex alkaloid like Clavepictine A, both one- and two-dimensional NMR experiments are crucial for a comprehensive structural assignment.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their respective chemical environments. metabolomicsworkbench.orgorganicchemistrydata.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals signals corresponding to different types of protons, with their chemical shifts, multiplicity, and integration providing clues about their functional group attachments and neighboring protons. Early studies on clavepictines A and B utilized ¹H NMR to analyze their structures. amazonaws.com Peaks corresponding to a long methylene (B1212753) chain and overlapping terminal methyl groups were observed, along with signals in the alkene proton region and protons attached to heteroatom-substituted carbons. google.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. metabolomicsworkbench.orgorganicchemistrydata.orghmdb.ca The chemical shifts of carbon signals are indicative of their hybridization state and the presence of nearby electronegative atoms or functional groups. Analysis of the ¹³C NMR spectrum, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps to determine the number of methyl, methylene, methine, and quaternary carbons.

While 1D NMR provides valuable initial data, the complexity of molecules like this compound often leads to overlapping signals, necessitating the use of higher-dimensional techniques for unambiguous assignments.

Two-dimensional (2D) NMR experiments provide through-bond or through-space correlation information between nuclei, which is essential for establishing connectivity and relative stereochemistry. metabolomicsworkbench.orggoogle.comprinceton.eduresearchgate.netnd.eduwikipedia.orgsdsu.edu

COSY (COrrelation SpectroscopY): The COSY experiment identifies protons that are coupled to each other through typically two or three bonds. princeton.eduresearchgate.netwikipedia.orgsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are vicinal or geminal, allowing for the tracing of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.eduresearchgate.netwikipedia.orgsdsu.educolumbia.edu This experiment is crucial for assigning proton signals to their corresponding carbons.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY (or ROESY) experiments provide through-space correlations between nuclei that are spatially close to each other, regardless of the number of bonds separating them. princeton.eduresearchgate.netwikipedia.org These correlations are particularly useful for determining the relative stereochemistry and conformation of the molecule.

Extensive NMR studies, including 2D techniques, were instrumental in determining the relative stereochemistry of clavepictines, sometimes complemented by X-ray diffraction analysis. portico.org

While solution-state NMR is commonly used for pure compounds, solid-state NMR (SSNMR) can be applied to study molecules in solid or semi-solid matrices, which can be relevant when dealing with crude extracts or less soluble forms of the compound. psu.eduresearchgate.netnih.govrsc.orgpanacea-nmr.eursc.org SSNMR provides information about the structure and dynamics of molecules in the solid state, which can differ from their behavior in solution. Although less commonly cited for the initial structural elucidation of isolated natural products compared to solution-state NMR, SSNMR techniques can offer complementary information, particularly when the compound's properties make solution-state analysis challenging or when studying its interactions within a complex biological or material matrix. nih.govrsc.orgrsc.org

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is fundamental for determining the molecular weight and elemental composition of a compound. researchgate.net Furthermore, fragmentation patterns observed in MS can provide structural insights.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z values of ions with very high accuracy. researchgate.netchromatographyonline.comlabmanager.commeasurlabs.com This high mass accuracy allows for the determination of the elemental composition of the molecule and its fragments. By comparing the experimentally determined exact mass with calculated exact masses for various possible elemental formulas, the correct molecular formula can be assigned. researchgate.netchromatographyonline.commeasurlabs.com HRMS data has been used to confirm the molecular formula of synthetic microcosamine A, an analog related to this compound. sci-hub.se For this compound, HRMS would be used to confirm its molecular formula, which is C₂₂H₃₇NO₂. nih.gov

Hyphenated LC-MS Techniques for Complex Mixture Analysis

Hyphenated techniques coupling liquid chromatography (LC) with mass spectrometry (MS), such as LC-MS and LC-MS/MS, are indispensable tools in the analysis of complex natural product mixtures. LC provides the necessary separation of individual components within a complex extract, while MS detectors offer sensitive detection and molecular weight information chromatographyonline.comsynthinkchemicals.comnih.gov. LC-MS/MS, or tandem mass spectrometry, further fragments the separated ions, providing characteristic fragmentation patterns that are invaluable for structural identification chromatographyonline.comsynthinkchemicals.comnih.gov. This approach is particularly effective for identifying and quantifying trace levels of impurities and characterizing unknowns in complex matrices chromatographyonline.comsynthinkchemicals.com. The ability to separate complex mixtures and obtain detailed molecular information about each component, including structural elucidation of unknown impurities, is a key advantage of LC-MS/MS synthinkchemicals.com. Strategies for structure elucidation using LC-MS/MS data from complex biological samples often involve the generation of in-silico spectral or fragmental libraries for comparison nih.gov. Modern LC-MS systems, including those with high resolution and accurate mass measurement capabilities, are at the forefront of addressing the challenges of isolating and characterizing substances present at very low concentrations chromatographyonline.comamazon.com. Ion mobility-mass spectrometry (IM-MS) can provide an additional dimension of separation based on the shape and size of ions, offering cleaner and more reliable tandem MS data and aiding in the separation of isomers lcms.cz.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) in Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule wikipedia.orgmasterorganicchemistry.comyale.edu. By measuring the interaction of infrared radiation with matter, IR spectroscopy produces a spectrum that shows characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds wikipedia.orgyale.edumsu.edu. Different functional groups vibrate at characteristic frequencies, and these positions and intensities in the IR spectrum can be used for identification wikipedia.orgmasterorganicchemistry.com. For example, carbonyl groups typically show a strong, sharp band in the region of 1630-1830 cm⁻¹ masterorganicchemistry.com. While IR spectroscopy is generally not used to determine the entire structure of an unknown molecule, it provides crucial information about the presence or absence of specific functional groups, which is essential for complementing data obtained from other spectroscopic techniques during structure elucidation masterorganicchemistry.com.

Advanced Computational Approaches in Structure Elucidation

Computational approaches play an increasingly vital role in modern structure elucidation, complementing experimental data and helping to navigate the complexities of unknown compounds amazon.comchemrxiv.orgmdpi.comnih.gov. Computer-assisted structure elucidation (CASE) systems can integrate data from various analytical techniques (such as NMR, MS, UV, and IR) to propose chemical structures consistent with all available data acdlabs.com. These methods can automatically generate possible structural candidates and help to solve or correct erroneous proposed structures acdlabs.com.

Quantum Chemical Calculations for NMR Chemical Shift Prediction

Quantum chemical calculations are powerful tools for predicting NMR chemical shifts, which can significantly aid in the structural elucidation process amazon.commdpi.comnih.govarxiv.orgnih.govmdpi.comescholarship.org. By calculating the electronic shielding around atomic nuclei, these methods can provide theoretical chemical shifts that can be compared to experimental NMR data nih.govmdpi.com. This comparison helps to validate proposed structures and differentiate between possible isomers arxiv.orgescholarship.org. While highly accurate predictions using the most advanced methods can be computationally expensive for larger molecules, approaches combining quantum mechanics with fragmentation techniques or machine learning are being developed to improve efficiency and accuracy arxiv.orgnih.govescholarship.org. These calculations can be particularly useful when experimental NMR data is ambiguous or limited nih.gov.

Integration of Machine Learning and AI in Spectral Interpretation

Challenges and Innovations in Complex Natural Product Structure Elucidation

The structural elucidation of complex natural products presents several challenges, including the often limited quantities of isolated compounds, sample heterogeneity, and the complexity of the molecules themselves, which can lead to ambiguous or contradictory spectroscopic data amazon.comchemrxiv.orgnih.gov. Non-standard correlations and spectral deficiencies can hinder traditional approaches acdlabs.comacdlabs.com.

Innovations in the field are continuously addressing these challenges. Miniaturization of techniques, such as microED requiring only nanogram quantities, is crucial for working with scarce natural products chemrxiv.orgnih.gov. The development of more sensitive spectroscopic methods and the coupling of different techniques provide more comprehensive datasets amazon.comnih.gov. Advanced computational methods, including CASE systems, quantum chemical calculations, and the integration of ML/AI, are becoming essential for processing complex data, predicting properties, and validating structures amazon.comchemrxiv.orgnih.govacdlabs.comarxiv.orgcam.ac.uk. These advancements collectively contribute to overcoming the hurdles in determining the structures of novel and complex natural products.

Synthetic Methodologies and Strategies for Clavepictine a

Overview of Total Synthesis Approaches

Total synthesis strategies for Clavepictine A typically involve the construction of the substituted piperidine (B6355638) moiety and the subsequent annulation to form the quinolizidine (B1214090) skeleton. Key steps in various syntheses have included condensation reactions, alkylative cyclizations, intramolecular conjugate additions, and cycloadditions. nih.govwalshmedicalmedia.com The stereocontrolled introduction of the side chain is also a crucial aspect of these synthetic routes. acs.org

Key Stereoselective and Diastereoselective Transformations

Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of this compound. Several key stereoselective and diastereoselective transformations have been developed and applied in different synthetic routes. researchgate.netacs.orgresearchgate.netacs.org

A pivotal step in some total syntheses of this compound is the diastereoselective silver(I)-promoted cyclization of δ-amino allenes. researchgate.netresearchgate.netacs.orgmolaid.com This reaction allows for the efficient construction of cyclic nitrogen-containing compounds, including piperidines, with control over the newly formed stereocenters. unimi.itorganic-chemistry.org The use of silver(I) as a catalyst facilitates the cyclization process, often leading to good yields and high diastereoselectivity. organic-chemistry.org

Cross-coupling reactions have been employed to introduce complexity and functionalization in a stereocontrolled manner. Specifically, the cross-coupling of enol triflates derived from N-acyl lactams has proven to be a valuable method. researchgate.netresearchgate.netacs.orgacs.org This approach allows for the functionalization of otherwise unreactive lactam systems under mild conditions, contributing to the stereocontrolled synthesis of substituted nitrogen heterocycles. researchgate.netresearchgate.netacs.org

The construction of the quinolizidine skeleton, a core feature of this compound, has been achieved through diastereoselective intramolecular conjugate addition reactions. nih.govresearchgate.net This strategy involves the addition of a nucleophile to an electron-deficient double bond within the same molecule, leading to the formation of the cyclic system with control over the relative stereochemistry of the ring junction and adjacent stereocenters. nih.govresearchgate.net The stereochemical outcome of this conjugate addition is a critical factor in establishing the correct cis-quinolizidine core. researchgate.netnih.gov

Iminoacetonitrile (B14750961) cycloadditions, particularly intramolecular [4+2] cycloadditions, have been explored as a strategy for assembling the quinolizidine core. nih.govnih.govmit.edu This type of cycloaddition involves an iminoacetonitrile as a reactive dienophile, reacting with a tethered diene to form a cyclic product containing a nitrogen atom and a nitrile group. nih.govmit.edu The resulting α-amino nitrile cycloadducts can serve as versatile intermediates for further elaboration to the desired quinolizidine structure with control over stereochemistry. nih.govmit.edu

Intramolecular Conjugate Addition for Quinolizidine Skeleton Construction

Chiral Auxiliary and Asymmetric Synthesis Strategies

To achieve the desired enantiopurity of this compound, asymmetric synthesis strategies employing chiral auxiliaries or chiral reagents have been utilized. researchgate.netyork.ac.ukacs.orgwikipedia.org A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical outcome of a reaction. york.ac.ukwikipedia.org Once the stereocenter is set, the auxiliary is typically removed. york.ac.ukwikipedia.org Asymmetric synthesis approaches aim to create a chiral molecule in enantiomerically enriched or pure form, often through the use of chiral catalysts or reagents that induce asymmetry during the reaction. york.ac.ukacs.orgsfu.ca The use of a sulfinimine (N-sulfinylimine)-derived chiral building block has been reported in a formal asymmetric synthesis of this compound, highlighting the utility of chiral starting materials in establishing the absolute configuration. researchgate.net

Development of Novel Reaction Sequences and Synthetic Efficiency Improvements

The total synthesis of (-)-Clavepictine A has been achieved through various stereocontrolled approaches. A pivotal step in some syntheses involves the diastereoselective silver(I)-promoted cyclization of δ-amino allenes researchgate.netacs.orgresearchgate.net. This reaction sequence is crucial for the construction of the core quinolizidine framework with defined stereochemistry.

Another key method employed in the synthesis of clavepictines is the cross-coupling of enol triflates derived from N-acyl lactams researchgate.netacs.org. This strategy allows for the stereocontrolled functionalization of lactams, which are often unreactive under milder conditions researchgate.netacs.org. The utility of Beak's α-lithiation-substitution chemistry of N-BOC piperidines has also been demonstrated in the preparation of highly substituted nitrogen heterocycles relevant to clavepictine synthesis researchgate.netacs.org. This approach involves using a functionalized aldehyde as an electrophile to introduce complexity and stereocenters researchgate.netacs.org.

Alkylative cyclization, particularly involving the formation of carbon-nitrogen bonds (N-alkylation), stands as a significant method for constructing aza-cycles, a key feature of the clavepictine structure researchgate.netwalshmedicalmedia.com. Various rational techniques have been developed, including intramolecular SN2 reactions, reductive amination, conjugate additions, metal- and acid-catalyzed cyclizations, and ring-closing olefin metathesis researchgate.net. The carboamination strategy has been suggested as a potentially step-economic route for forming the ring compounds with good stereoselectivity researchgate.net.

The use of specific reagents has also contributed to the development of novel synthetic pathways. For instance, the Comins reagent (a triflating agent) has been utilized in a synthesis pathway of clavepictines A and B. This reagent facilitates the formation of an aminovinyl triflate from a 5,6-disubstituted lactam, which serves as a precursor in the synthesis sci-hub.se.

Improving synthetic efficiency often involves reducing the number of steps, increasing yields, and enhancing stereocontrol. While specific quantitative data on efficiency improvements for each novel reaction sequence in this compound synthesis is distributed across various studies, the development of stereocontrolled reactions like the silver(I)-promoted cyclization and the use of strategies enabling functionalization of less reactive intermediates contribute to more efficient routes compared to less controlled approaches researchgate.netacs.orgresearchgate.net. Catalytic approaches in organic synthesis, as highlighted in broader reviews, play a vital role in enhancing efficiency, shortening reaction times, and achieving stereocontrol, principles applicable to the ongoing efforts in clavepictine synthesis mdpi.comfrontiersin.orgnih.gov.

Biosynthetic Investigations of Clavepictine a

Proposed Biosynthetic Pathways of Quinolizidine (B1214090) Alkaloids from Precursors

Quinolizidine alkaloids (QAs) are a group of nitrogen-containing secondary metabolites primarily found in the Leguminosae family, although they also occur in marine organisms like sponges and tunicates. benthamscience.comacs.org The core structure of quinolizidine alkaloids is typically built from one or two quinolizidine moieties. acs.orgnih.gov The biosynthesis of QAs is understood to originate from the amino acid L-lysine. nih.govmdpi.comnih.gov

Role of L-Lysine and Cadaverine (B124047) as Biosynthetic Intermediates

L-Lysine serves as the primary precursor for the biosynthesis of quinolizidine alkaloids. nih.govmdpi.comnih.gov The initial and committed step in this pathway involves the decarboxylation of L-lysine to form the diamine cadaverine. nih.govmdpi.comnih.gov This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). nih.govmdpi.comnih.gov Cadaverine is a symmetrical C₅ molecule that acts as a key intermediate in the formation of the quinolizidine ring system. cdnsciencepub.com Tracer experiments have demonstrated that radioactivity from labeled lysine and cadaverine is incorporated into the carbon skeleton of quinolizidine alkaloids. cdnsciencepub.com

Enzymatic Transformations and Key Biosynthetic Enzymes

Following the formation of cadaverine, the proposed pathway involves its oxidative deamination, likely catalyzed by a copper amine oxidase (CuAO), to yield 5-aminopentanal. nih.govfrontiersin.org This unstable intermediate is thought to spontaneously cyclize to form Δ¹-piperideine, a Schiff base. nih.govfrontiersin.org Δ¹-piperideine is considered a crucial intermediate from which the bicyclic and tetracyclic quinolizidine skeletons are formed. mdpi.com While the initial steps involving LDC and CuAO are relatively well-characterized, the subsequent enzymatic transformations leading to the diverse array of quinolizidine alkaloids are less understood. nih.govnih.gov

Key enzymes implicated in quinolizidine alkaloid biosynthesis include Lysine decarboxylase (LDC) and copper amine oxidase (CuAO). nih.govresearchgate.net Other enzymes, such as acyltransferases, are involved in tailoring reactions that modify the basic quinolizidine skeleton, leading to the structural diversity observed in this class of compounds. mdpi.comnih.govresearchgate.net For example, tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) catalyzes the acylation of specific hydroxylated quinolizidine alkaloids. mdpi.com However, many of the enzymes involved in the later stages of quinolizidine alkaloid biosynthesis remain uncharacterized. nih.govresearchgate.net

Isotopic Labeling Studies (e.g., ¹³C, ¹⁵N Tracer Experiments) to Elucidate Pathways

Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathways of quinolizidine alkaloids. Experiments using ¹⁴C-labeled lysine and cadaverine have shown their incorporation into the carbon framework of various quinolizidine alkaloids. cdnsciencepub.com These studies have helped to confirm that lysine, via cadaverine, is the primary precursor. cdnsciencepub.com For instance, labeling patterns observed in alkaloids like matrine, derived from three C₅ units originating from lysine/cadaverine, have provided insights into how these units are assembled. cdnsciencepub.com While specific isotopic labeling studies on Clavepictine A were not found in the search results, such experiments on related quinolizidine alkaloids provide a strong basis for understanding the likely incorporation of lysine and cadaverine into the this compound structure. Stable isotope labeling experiments have also been used to investigate the biosynthetic origin of other quinolizidine alkaloids from marine bacteria, suggesting derivation from precursors like lysine, ribose 5-phosphate, and acetate (B1210297) units, indicating potentially diverse assembly mechanisms in different organisms. nih.govacs.org

Genetic and Enzymatic Studies on Biosynthetic Gene Clusters

Progress has been made in identifying genes involved in quinolizidine alkaloid biosynthesis, particularly in plants. Genes encoding enzymes like lysine decarboxylase (LDC) and certain acyltransferases have been characterized. nih.govfrontiersin.org Transcriptomic and genomic approaches, especially in species known to produce quinolizidine alkaloids like Lupinus species, have aided in identifying candidate biosynthetic genes. mdpi.comfrontiersin.orgresearchgate.net While the concept of biosynthetic gene clusters (BGCs) is more common in bacteria and fungi, some plant specialized metabolite BGCs have been identified, and researchers are exploring published genome drafts for potential QA biosynthetic gene clusters. rsc.org Studies comparing high and low alkaloid-producing varieties have also helped link specific genes or loci to alkaloid content and composition. frontiersin.orgresearchgate.net For example, a 4-hydroxy-tetrahydrodipicolinate synthase (DHDPS) gene involved in L-lysine biosynthesis has been found to be closely linked to a locus affecting quinolizidine alkaloid content in Lupinus angustifolius. researchgate.net

Comparison with Biosynthesis of Related Natural Products

The biosynthesis of quinolizidine alkaloids shares initial steps with the biosynthesis of other lysine-derived alkaloids, such as piperidine (B6355638), indolizidine, and lycopodium (B1140326) alkaloids, all of which originate from the decarboxylation of L-lysine to cadaverine. nih.govnih.govfrontiersin.org However, the subsequent cyclization and modification steps diverge, leading to the distinct structural classes. For instance, the formation of the quinolizidine ring system involves the cyclization of cadaverine units, while piperidine alkaloids are derived from a single cadaverine unit. researchgate.net Comparisons with the biosynthesis of related natural products, particularly other quinolizidine alkaloids found in plants and marine organisms, provide valuable context for understanding the potential biosynthetic route to this compound. While plant quinolizidine biosynthesis is relatively well-studied, the pathways in marine organisms may involve variations or unique enzymes, as suggested by studies on quinolizidine alkaloids from marine bacteria that incorporate precursors beyond just lysine. nih.govacs.org Synthetic studies of this compound and related marine quinolizidine alkaloids like pictamine have also explored different chemical routes to construct the quinolizidine skeleton, which can sometimes provide insights into potential biological assembly strategies, although these are chemical syntheses, not enzymatic pathways. nih.govdrugfuture.comresearchgate.netresearchgate.netacs.org

Mechanistic Studies of Biological Activities of Clavepictine a

Cellular and Molecular Basis of Cytotoxic Activity

Clavepictine A has demonstrated cytotoxic activity against certain cancer cell lines. ontosight.airesearchgate.net The investigation into this activity involves examining its effects on fundamental cellular processes such as proliferation and the induction of cell death.

Investigation of Cellular Proliferation Inhibition

Studies have indicated that this compound can impair the proliferation of certain cancer cells. researchgate.net Inhibition of cellular proliferation is a key mechanism by which potential therapeutic agents exert their effects against rapidly dividing cancer cells. This can involve interfering with the cell cycle or other processes essential for cell division. nih.govcreative-biolabs.com

Mechanisms of Cell Death Induction (e.g., Caspase-Dependent Apoptosis, Paraptosis-like Vacuolation)

This compound's cytotoxic effects can be mediated through the induction of cell death. Programmed cell death, such as apoptosis and paraptosis, are crucial mechanisms for eliminating damaged or unwanted cells, including cancer cells. nih.govnih.govunimi.it

Apoptosis is a well-characterized form of programmed cell death involving a cascade of events mediated by caspases, leading to characteristic morphological changes like cell shrinkage and DNA fragmentation. nih.govnih.govmdpi.com While the precise mode of action for this compound's cytotoxic activity is not always fully described, studies on other cytotoxic peptides have indicated mechanisms including membrane disruption and pore formation, which can lead to cell death. frontiersin.org

Paraptosis is another form of programmed cell death distinct from apoptosis, characterized by cytoplasmic vacuolation and swelling of organelles like the endoplasmic reticulum and mitochondria. nih.govnih.govunimi.itwikipedia.org Unlike apoptosis, paraptosis is generally independent of caspase activation and can be triggered by various factors, including certain natural compounds. nih.govunimi.itwikipedia.org The induction of paraptosis is being explored as a strategy to overcome apoptosis resistance in cancer cells. nih.govnih.govunimi.it Some studies suggest that compounds can induce a paraptosis-like cell death characterized by cytosolic vacuolization. wikipedia.org

Interaction with Cellular Targets and Signaling Pathways

The biological activities of this compound are mediated through its interactions with specific cellular targets and its influence on various signaling pathways. ontosight.aidumitru.canih.govchemrxiv.org

Modulation of Specific Enzymes (e.g., Lipoxygenase, Methyltransferases)

Enzymes play critical roles in numerous cellular processes, and their modulation by bioactive compounds can lead to significant biological effects. mdpi.com

Receptor and Ion Channel Modulation

Receptors and ion channels are key components of cellular signaling and communication, and their modulation can profoundly affect cellular function. saniona.commdpi.comnih.govfrontiersin.orgmdpi.comgoogle.com

Influence on Intracellular Signaling Cascades (e.g., cAMP-mediated processes)

In Vitro Biological Efficacy Assessments (e.g., cell line assays)

In vitro biological efficacy assessments, particularly using cell line assays, are crucial for evaluating the potential of compounds like this compound. These assays provide valuable data on the compound's effects on various cell types, including cancer cells. epo-berlin.com this compound and its related compound, Clavepictine B, have demonstrated potent cytotoxic effects in different cancer cell lines. researchgate.net

Studies have shown that this compound and B exhibit cytotoxic activity against murine leukemia and human solid tumor cell lines, with reported IC50 values around 12 μg/mL. mdpi.com More specifically, a bioactive fraction containing this compound isolated from the marine sponge Calthropella sp. showed moderate to strong cytotoxic activity against human cancer cell lines, including human breast (MCF-7), human lung (H-460), and human liver (HepG-2). researchgate.net This fraction demonstrated promising potent cytotoxicity against MCF-7 cells, with an IC50 value as low as 1.925 μg/mL, comparable to the control cisplatin (B142131) (IC50 0.977 μg/mL). researchgate.net

In vitro assays, such as the MTT/MTS assay, are widely used for assessing the preliminary anticancer activity of natural products and their derivatives on a variety of cell lines. uow.edu.au These assays help to determine whole cell cytotoxicity and can provide IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%. epo-berlin.comuow.edu.au

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, investigating how changes in a molecule's chemical structure affect its biological activity. oncodesign-services.commdpi.com For this compound, SAR studies involving the synthesis and testing of analogues are conducted to identify structural features critical for its biological effects and to potentially design compounds with improved properties. researchgate.netoncodesign-services.com

Design and Synthesis of Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives involve creating compounds structurally related to the parent molecule to explore the impact of modifications on biological activity. researchgate.netoncodesign-services.com Several synthetic approaches have been developed to access the core structure of clavepictines and their analogues. researchgate.netx-mol.comresearchgate.net

One approach involves the synthesis of analogues from an acyl oxazolidine, allowing for the stereocontrolled setup of stereocenters present in the molecule. researchgate.net Key steps in such syntheses can include diastereoselective cyclization reactions and cross-coupling methods for stereocontrolled functionalization. researchgate.net The design of analogues can also focus on modifying specific parts of the molecule, such as the quinolizidine (B1214090) core or the side chain. researchgate.netresearchgate.net For example, the synthesis of benzo[a]quinolizidine derivatives, structurally related to clavepictines, has been reported to analyze their antiproliferative activity. researchgate.net Another strategy involves the use of chiral building blocks derived from sulfinimines for the asymmetric synthesis of this compound and B. x-mol.comresearchgate.net

Influence of Structural Modifications on Biological Activity

Structural modifications to this compound and its analogues can significantly influence their biological activity. SAR studies aim to correlate specific structural changes with observed changes in efficacy. researchgate.netoncodesign-services.com

Research on synthetic analogues of clavepictine has shown varying levels of cytotoxic effect depending on their structure. researchgate.net For instance, a study synthesizing six analogues of a cytotoxic alkaloid from Clavelina picta (including compounds related to clavepictines) and testing their cytotoxic activity on human cancer cell lines demonstrated that some analogues exhibited significant cytotoxic effects, while others had minimal to no effect. researchgate.net Specifically, one compound (Compound 31) showed cytotoxic effects comparable to reference compounds like etoposide (B1684455) and irinothecan, while other analogues (Compounds 27, 28, and 32) had negligible activity on most cell lines tested. researchgate.net This highlights the importance of specific structural features for the cytotoxic properties.

The quinolizidine alkaloid scaffold, present in this compound, is known for diverse biological activities, and structural variations such as the presence and position of double bonds, hydroxyl groups, and esterifications can influence these activities. nih.gov Further detailed SAR studies are needed to fully understand how each structural component of this compound contributes to its observed in vitro biological efficacy.

Theoretical and Computational Studies on Clavepictine a

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a variety of techniques used to study the behavior of molecules. These methods often involve creating computational representations of molecules and simulating their movements and interactions based on the principles of physics and chemistry. scifiniti.comspringer.comdechema.derandallcygan.com

Molecular docking simulations are a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a target biomolecule, such as a protein. openaccessjournals.comjscimedcentral.com This method is crucial in drug discovery to identify potential drug candidates and understand how molecules interact at the atomic level. openaccessjournals.comjscimedcentral.com Docking simulations involve algorithms that sample different poses (orientations and conformations) of the ligand within the target's binding site and score these poses based on various interaction energies (e.g., hydrogen bonding, van der Waals, electrostatic). openaccessjournals.comjscimedcentral.comschrodinger.com The goal is to find the most stable complex with the minimum binding free energy. jscimedcentral.com While a search result mentions docking simulation of a Clavepictine analogue with protein tyrosine phosphatase 1B (PTP1B) researchgate.netscience.gov, suggesting the application of this method to related compounds, detailed docking studies specifically on Clavepictine A and its potential biological targets were not prominently featured in the provided snippets. However, the general application of docking simulations is relevant for exploring the potential binding modes of this compound to putative biological targets, which could provide insights into its mechanism of action.

Conformational Analysis and Stability

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. wikipedia.orgmdpi.com These calculations can provide detailed information about electron distribution, molecular orbitals, and energy levels, which are essential for understanding chemical bonding, reaction mechanisms, and spectroscopic properties. wikipedia.orgmdpi.comnih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly used. wikipedia.orgnih.govaspbs.comfau.euarxiv.org These calculations can predict various molecular properties, including molecular geometry, vibrational frequencies, and electronic transitions. wikipedia.orgnih.gov They are also used to study reaction pathways and transition states. wikipedia.org While the search results highlight the use of quantum chemical calculations for studying the structure, spectroscopy, and reactivity of various chemical systems wikipedia.orgmdpi.comnih.govaspbs.comarxiv.orgresearchgate.net, specific detailed quantum chemical studies focused solely on this compound were not found. However, these methods are applicable to complex organic molecules like this compound to gain a deeper understanding of its electronic properties and potential reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a correlation between the structural properties of molecules and their biological activity. neovarsity.orgnih.gov This allows for the prediction of the activity of new compounds based on their molecular characteristics. neovarsity.org 3D-QSAR extends this concept by incorporating the three-dimensional structure and spatial properties of molecules, such as steric and electrostatic fields, into the model. neovarsity.orgnih.govimist.maresearchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used in 3D-QSAR. imist.maresearchgate.net These models can be used for virtual screening and lead optimization in drug discovery. neovarsity.orgresearchgate.net While the search results discuss the application of QSAR and 3D-QSAR in the context of drug discovery and for other compound series neovarsity.orgnih.govimist.maresearchgate.netresearchgate.net, no specific QSAR or 3D-QSAR studies focused exclusively on this compound were found. However, if sufficient activity data for this compound and its analogues were available, QSAR and 3D-QSAR modeling could be valuable tools for identifying the structural features important for its activity and for designing new, potentially more potent analogues.

Computational Prediction of Spectroscopic Data

Computational methods can be used to predict various spectroscopic data, such as NMR, IR, and UV-Vis spectra. wikipedia.orgnih.gov These predictions can aid in the structural elucidation and characterization of molecules, especially when experimental data is limited or ambiguous. Quantum chemical calculations, particularly DFT, are often employed for predicting spectroscopic parameters like chemical shifts, vibrational frequencies, and electronic transitions. wikipedia.orgnih.gov For instance, computational prediction of core-electron binding energies can be used to obtain simulated X-ray photoelectron spectroscopy (XPS) spectra. arxiv.org Another example is the prediction of Collision Cross Section (CCS) values from mass spectrometry data, which can assist in metabolite identification. uni.lubiorxiv.org While the search results mention the application of computational methods for predicting spectroscopic data for various systems wikipedia.orgnih.govarxiv.orguni.lubiorxiv.org, specific computational predictions of spectroscopic data for this compound were not explicitly found. However, these computational techniques are generally applicable to complex organic molecules and could be utilized to support the structural characterization of this compound.

Application of Machine Learning and AI in Chemical Biology Research on this compound

Machine learning (ML) and Artificial Intelligence (AI) are increasingly being applied in various areas of chemistry and molecular biology, including drug discovery, analysis of large datasets, and prediction of molecular properties. github.iofrontiersin.orggu.senih.govnih.gov ML algorithms can identify complex patterns in data that may not be apparent through traditional methods, accelerating the identification of bioactive compounds and the prediction of their properties. frontiersin.orgnih.gov Applications include de novo drug design, virtual screening, prediction of biological activities, pharmacokinetic properties, and toxicity. github.iofrontiersin.orgnih.govnih.gov AI and ML can also be used to predict binding modes and enhance ligand-target compatibility in generative modeling. arxiv.org While the search results highlight the broad impact and applications of ML and AI in chemical biology and drug discovery github.iofrontiersin.orggu.senih.govnih.gov, and mention their use in identifying natural products nih.gov, no specific research applying machine learning or AI directly to this compound in chemical biology research was found within the provided snippets. However, given the growing trend of using ML and AI in natural product research and drug discovery, these approaches could potentially be applied to this compound to explore its potential bioactivities, predict its interactions with biological targets, or guide the design of analogues.

Advanced Analytical Techniques for Clavepictine a Research

High-Throughput Screening Methodologies for Activity Profiling

High-throughput screening (HTS) is a widely adopted approach in drug discovery and biological research to rapidly test large libraries of compounds for specific biological activities. uni.lunih.gov This methodology involves automated testing of numerous chemical or biological compounds against a particular biological target or cellular phenotype. uni.lunih.govmetabolomicsworkbench.org HTS can identify potential "hits" or "leads" that exhibit desired binding or activity. uni.lumetabolomicsworkbench.org While general HTS methods are applied to screen marine alkaloids and natural product extracts for various biological activities wikipedia.org, specific detailed research findings on the HTS activity profiling solely for Clavepictine A were not prominently available in the consulted search results. However, the principles of HTS, involving miniaturized assays, automation, and rapid data acquisition, are directly applicable to assessing the biological effects of this compound on various cellular pathways or targets in a cost-effective and efficient manner. uni.lunih.govmetabolomicsworkbench.org

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are indispensable for the separation, purification, purity assessment, and quantification of complex mixtures, including natural products like this compound. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying compounds that can be dissolved in a liquid. It is particularly well-suited for the analysis of non-volatile or thermally labile compounds, making it highly relevant for marine alkaloids such as this compound. HPLC is routinely employed for chemical purity testing, ensuring that a substance is free from contaminants, which is critical for research and potential pharmaceutical applications. nih.gov The technique involves passing a liquid sample through a column packed with a stationary phase under high pressure. nih.gov Compounds in the sample interact differently with the stationary phase, leading to their separation as they elute from the column at different retention times. nih.gov Detection is typically achieved using UV-Vis detectors, mass spectrometers (LC-MS), or other suitable detectors.

HPLC is effective for both qualitative and quantitative analysis. Purity can be assessed by evaluating the chromatogram for the presence of peaks other than the main compound and by techniques like peak purity analysis using diode-array detection (DAD). Quantification is achieved by comparing the peak area or height of the analyte to calibration curves generated using standards of known concentration. The application of LC-MS has been reported for the analysis of this compound, highlighting the utility of coupling HPLC with mass spectrometry for identification and structural confirmation. Furthermore, chiral HPLC analysis is relevant for separating stereoisomers of compounds like clavepictine B, and this principle is applicable to this compound, which also possesses chiral centers, allowing for the assessment of enantiomeric purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique primarily used for separating and analyzing volatile and semi-volatile compounds that are thermally stable. In GC, the sample is vaporized and transported through a chromatographic column by an inert carrier gas. Separation occurs based on the differential partitioning of compounds between the gas mobile phase and the stationary phase within the column. While this compound is a relatively large molecule compared to typical GC analytes, GC sampling of small aliquots of this compound has been mentioned in one context, suggesting its potential use, possibly for the analysis of more volatile components associated with the compound or its production wikipedia.org. GC is commonly used for purity control and the determination of organic volatile impurities. Quantification in GC is also based on comparing peak areas or heights to calibration standards. However, the direct analysis of intact this compound by GC would likely require derivatization to increase its volatility and thermal stability. GC is often coupled with mass spectrometry (GC-MS) for enhanced identification and quantification capabilities.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a family of analytical techniques that separates ions and molecules based on their electrophoretic mobility within a narrow capillary tube under the influence of an electric field. Separation is driven by differences in the charge, size, and shape of the analytes, as well as the electroosmotic flow of the buffer solution. CE offers high separation efficiency, rapid analysis times, and requires minimal sample volumes. It is a versatile technique applicable to a wide range of charged molecules, including small molecules, peptides, and proteins.

Emerging Analytical Technologies and Their Potential Application (e.g., Droplet Microfluidics)

Emerging analytical technologies are continuously being developed to address the challenges of analyzing complex samples, improving throughput, and reducing sample and reagent consumption. Droplet microfluidics is one such technology that has gained significant attention. Droplet microfluidics involves the generation and manipulation of discrete nanoliter or picoliter volume droplets within microchannels. These droplets act as isolated microreactors, allowing for highly parallelized experiments and significantly reduced reagent usage.

Future Directions and Research Perspectives

Elucidation of Remaining Unknown Biological Mechanisms

Despite the observed biological activities, the precise molecular mechanisms underlying many of Clavepictine A's effects are not yet fully understood. ontosight.ai Future research needs to focus on identifying the specific protein targets and cellular pathways with which this compound interacts. For instance, while studies have indicated cytotoxic activity against certain cancer cell lines and potential in inhibiting enzymes implicated in disease pathways, the detailed cascade of events triggered by this compound binding remains to be fully elucidated. ontosight.ai Further studies could employ techniques such as target identification screens, protein binding assays, and detailed cell signaling analysis to map the complete network of interactions. Understanding these mechanisms at a molecular level is crucial for optimizing its therapeutic applications and predicting potential off-target effects.

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of complex natural products like this compound can be challenging, often involving multiple steps and potentially hazardous reagents. Developing novel synthetic routes that are more sustainable and efficient is a critical future direction. This includes exploring methodologies that reduce waste, utilize renewable resources, and require less energy, aligning with the principles of green chemistry. rsc.org Research could focus on developing catalytic methods, exploring biocatalysis, or employing flow chemistry techniques to streamline the synthesis and improve yields. rsc.orgjpionline.orgresearchgate.net Efficient synthetic routes are essential for the scalable and cost-effective production of this compound for further research and potential therapeutic use. spirochem.com

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

While this compound is known to be isolated from natural sources, the complete biosynthetic pathway responsible for its production in these organisms is not fully characterized. Future research should aim to identify the genes and enzymes involved in its biosynthesis. This could involve genomic and transcriptomic analysis of the producing organisms, followed by functional characterization of putative biosynthetic enzymes. mdpi.comnih.gov Understanding the natural biosynthetic route could potentially lead to the development of biocatalytic or semi-synthetic methods for producing this compound or novel analogues. rsc.org Furthermore, exploring the biosynthesis may reveal novel enzymes with unique catalytic activities that could be valuable tools in synthetic chemistry.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Roles

To gain a truly comprehensive understanding of this compound's biological roles, future research should integrate data from multiple "omics" technologies. azolifesciences.comfrontlinegenomics.comnih.govmdpi.com Combining genomics, transcriptomics, proteomics, and metabolomics data from biological systems treated with this compound can provide a holistic view of its impact at different molecular levels. azolifesciences.comrsc.org This integrated approach can reveal complex interactions, identify biomarkers of response or resistance, and provide deeper insights into the cellular networks affected by this compound. nih.gov Advanced bioinformatics and computational tools are essential for the analysis and interpretation of these large, diverse datasets to uncover the full spectrum of this compound's biological activities and implications. azolifesciences.com

Q & A

Q. What methodologies are recommended for the structural elucidation of Clavepictine A?

To determine the molecular structure of this compound, employ a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR) for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for stereochemical resolution. Ensure purity via HPLC before analysis. Cross-validate results with existing literature on related alkaloids to identify structural anomalies .

Q. How can researchers design experiments to optimize the isolation yield of this compound from natural sources?

Use factorial design experiments to test variables like solvent polarity, extraction time, and temperature. Employ response surface methodology (RSM) to identify optimal conditions. Validate reproducibility by repeating trials across multiple batches of source material and reporting standard deviations. Include negative controls (e.g., solvent-only extracts) to rule out contamination .

Q. What analytical approaches are suitable for quantifying this compound in complex biological matrices?

Develop a validated LC-MS/MS protocol with isotopic internal standards to account for matrix effects. Calibrate using spiked samples at physiologically relevant concentrations. Include limits of detection (LOD) and quantification (LOQ) calculations, and compare results with alternative methods (e.g., ELISA) to assess cross-method consistency .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

Conduct a meta-analysis of published dose-response curves, focusing on variables like cell line specificity, assay conditions (e.g., oxygen levels for cytotoxicity studies), and compound stability. Use statistical tools (e.g., Cochran’s Q test) to identify heterogeneity sources. Replicate key studies under standardized conditions, adhering to NIH preclinical guidelines for transparency .

Q. What strategies address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Apply retrosynthetic analysis to identify modular intermediates, enabling combinatorial chemistry approaches. Characterize intermediates via in-situ FTIR and real-time reaction monitoring (e.g., PAT tools). Use computational docking to prioritize derivatives with predicted target affinity, reducing experimental redundancy. Publish synthetic protocols in full to aid reproducibility .

Q. How should researchers design studies to investigate this compound’s mechanism of action amid conflicting pathway hypotheses?

Implement multi-omics profiling (transcriptomics, proteomics) in treated vs. control models. Integrate data using pathway enrichment tools (e.g., STRING, KEGG) to identify consensus targets. Validate findings with CRISPR-based gene knockout or siRNA silencing. Address bias by blinding sample groups during analysis and pre-registering hypotheses .

Q. What frameworks ensure rigor in assessing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Adopt the PICO framework to define:

- Population : In vitro/in vivo models (e.g., hepatic microsomes for metabolism studies).

- Intervention : Dose ranges reflecting physiological relevance.

- Comparison : Benchmark against known PK modifiers (e.g., cytochrome inhibitors).

- Outcome : Metrics like AUC, Cmax, and tissue distribution. Use nonlinear mixed-effects modeling (NONMEM) to handle sparse data .

Methodological Guidance for Data Interpretation

Q. How can researchers mitigate biases in interpreting this compound’s therapeutic potential?

Q. What steps validate the reproducibility of this compound’s reported biological effects?

Collaborate with independent labs for cross-validation. Share raw data and code via repositories like Zenodo. Use the ARRIVE 2.0 checklist for animal studies to standardize reporting. Document batch-to-batch variability in compound synthesis .

Q. How can interdisciplinary approaches enhance this compound research?

Integrate cheminformatics (e.g., molecular dynamics simulations) with wet-lab experiments to predict off-target effects. Partner with clinical researchers to align preclinical findings with unmet medical needs. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.